molecular formula C9H7BrClNO4 B2489418 Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate CAS No. 1441173-02-9

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate

Cat. No. B2489418
CAS RN: 1441173-02-9
M. Wt: 308.51
InChI Key: YZZYBIJGZZQMPH-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate, also known as BMNCB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the nitrobenzoate family, which is known for its diverse range of applications in the field of chemistry. BMNCB has been extensively studied for its potential use in organic synthesis, medicinal chemistry, and biological research.

Scientific Research Applications

  • Development of Analytical Methods : A study by Gaddam et al. (2020) highlighted the use of methyl 2-(bromomethyl)-4-nitrobenzoate in the development and validation of a High-Performance Liquid Chromatography (HPLC) method. This method is used for detecting and quantifying genotoxic impurities in lenalidomide, an important pharmaceutical compound (Gaddam et al., 2020).

  • Synthesis of Chemical Compounds : Yi-fen et al. (2010) described the use of similar compounds in the synthesis of chlorantraniliprole, a pesticide. This involves a series of chemical reactions starting from 3-Methyl-2-nitrobenzoic acid, which demonstrates the utility of these compounds in synthesizing complex molecules (Yi-fen et al., 2010).

  • Residue Analysis : Alder et al. (1978) utilized a derivative of this compound, methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, for the determination of pesticide residues in various samples like soybeans, soil, and milk. This demonstrates the compound's role in environmental and food safety analysis (Alder et al., 1978).

  • Crystallography and Molecular Structure Analysis : Pramanik et al. (2019) conducted a study on the crystal structures of various benzoic acid derivatives, including 4-bromo-2-nitrobenzoic acid. This research contributes to the understanding of intermolecular interactions and the electronic structure of these compounds, which is essential for material science and pharmaceutical chemistry (Pramanik et al., 2019).

  • Application in Drug Synthesis : Various studies, such as the one by Kanamarlapudi et al. (1974), have explored the use of related bromomethyl compounds in the synthesis of pharmaceuticals like antiestrogenic steroids. This demonstrates the compound's significance in medicinal chemistry (Kanamarlapudi et al., 1974).

Safety and Hazards

Like many organic compounds, this substance could potentially be hazardous. Risks might include flammability, toxicity, and reactivity with other substances. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

Future Directions

The future directions for research on this compound would depend on its potential applications. These might include its use as a reagent in chemical synthesis, as a building block for more complex molecules, or as a probe for studying chemical reactions .

properties

IUPAC Name

methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClNO4/c1-16-9(13)6-3-7(11)8(12(14)15)2-5(6)4-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZYBIJGZZQMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-chloro-2-methyl-4-nitrobenzoate (862 mg, 4 mmol) and NBS (854 mg, 4.8 mmol) in MeCN (16 mL) was degassed and then AIBN (14 mg, 0.08 mmol) was added. The mixture was heated to 70° C. for 18 h. The solvent was removed in vacuo and the residue was partitioned between DCM (50 mL) and water (50 mL). The organic phase was passed through a hydrophobic frit and the solvent was removed in vacuo. Purification of the residue via silica gel column chromatography (0-100% EtOAc in iso-hexane) in order to remove baseline impurities gave methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate (1.09 g, 89%) as a brown oil. 1H NMR (400 MHz, CDCl3): δ 8.14 (s, 1H), 7.98 (s, 1H), 4.91 (s, 2H), 4.00 (s, 3H).
Quantity
862 mg
Type
reactant
Reaction Step One
Name
Quantity
854 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mg
Type
catalyst
Reaction Step Two

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